

FTIR characteristic peaks of 5-(2-Chloroethoxy)quinoline

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Compound of Interest

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An In-Depth Comparative Guide to the FTIR Characteristic Peaks of **5-(2-Chloroethoxy)quinoline**

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **5-(2-Chloroethoxy)quinoline**, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document deconstructs the molecule's vibrational modes to predict and interpret its characteristic absorption peaks. By comparing the spectral features of the quinoline core, the aryl alkyl ether linkage, and the chloroalkyl side chain with simpler reference compounds, this guide offers a robust framework for structural verification and quality control. Detailed experimental protocols and data interpretation strategies are included to ensure scientific integrity and practical applicability.

Introduction: The Role of FTIR in Characterizing Quinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. **5-(2-Chloroethoxy)quinoline** serves as a critical building block for more complex active pharmaceutical ingredients (APIs). Ensuring the structural integrity of such intermediates is paramount in the drug development pipeline.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule.^[1] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an FTIR spectrum provides a unique "molecular fingerprint." This guide will elucidate the expected FTIR fingerprint of **5-(2-Chloroethoxy)quinoline**, grounding the analysis in the fundamental principles of vibrational spectroscopy and comparative data from related structures.

Molecular Structure and Vibrational Components

To accurately interpret the FTIR spectrum, we must first deconstruct **5-(2-Chloroethoxy)quinoline** into its constituent functional groups, each with its own set of characteristic vibrational frequencies.

Caption: Molecular structure of **5-(2-Chloroethoxy)quinoline** with key functional groups highlighted.

The molecule can be analyzed as three primary components:

- **Quinoline Core:** A bicyclic aromatic heterocycle. This system will exhibit vibrations typical of aromatic rings (C-H stretching, C=C and C=N in-ring stretching) and substituted benzenes (C-H out-of-plane bending).
- **Aryl Alkyl Ether (C-O-C):** The ether linkage connects the chloroethoxy side chain to the aromatic quinoline ring. This group is characterized by strong C-O stretching vibrations.
- **Chloroethoxy Side Chain:** This aliphatic chain includes C-H bonds and a terminal carbon-chlorine (C-Cl) bond, each with distinct vibrational modes.

Predicted FTIR Absorption Bands: A Comparative Analysis

The following sections detail the expected absorption bands for each functional group, comparing them with simpler molecules to rationalize the peak positions.

Aromatic Quinoline Core Vibrations

- Aromatic C-H Stretching ($3100\text{-}3000\text{ cm}^{-1}$): Like most aromatic compounds, **5-(2-Chloroethoxy)quinoline** will show one or more sharp, medium-to-weak bands in this region, just above the 3000 cm^{-1} threshold that typically distinguishes aromatic/vinylic C-H from aliphatic C-H stretches.[2][3] These peaks arise from the stretching of the C-H bonds on the quinoline ring.
- C=C and C=N In-Ring Stretching ($1615\text{-}1400\text{ cm}^{-1}$): The conjugated system of the quinoline ring results in a series of strong to medium, sharp absorptions in this region. These bands correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework.[2] For unsubstituted quinoline, peaks are observed between 1630 and 1570 cm^{-1} . [4] The substitution at the 5-position will likely cause slight shifts in these frequencies.
- C-H Out-of-Plane (OOP) Bending ($900\text{-}675\text{ cm}^{-1}$): The substitution pattern on the two rings of the quinoline core will produce a characteristic pattern of strong bands in the lower frequency region of the spectrum.[2] These C-H "oop" vibrations are highly sensitive to the positions of substituents on the aromatic ring and are invaluable for confirming the isomeric structure.

Ether Linkage and Aliphatic Chain Vibrations

- Aliphatic C-H Stretching ($3000\text{-}2850\text{ cm}^{-1}$): The methylene ($\text{-CH}_2\text{-}$) groups in the chloroethoxy side chain will produce medium-to-strong absorption bands in this region due to symmetric and asymmetric stretching.[3] These peaks will be clearly resolved and appear at a lower wavenumber than the aromatic C-H stretches.
- Asymmetric C-O-C Stretching ($\approx 1275\text{-}1200\text{ cm}^{-1}$): This is a key diagnostic peak. For aryl alkyl ethers, the C(aryl)-O stretch is typically strong and appears at a higher frequency than in aliphatic ethers due to resonance effects strengthening the bond.[5][6] We predict a strong, prominent band in this region.[7]

- Symmetric C-O-C Stretching ($\approx 1050-1010\text{ cm}^{-1}$): A second C-O stretching band, corresponding to the C(alkyl)-O portion of the ether, is expected at a lower wavenumber.[6] This band is also typically strong and sharp.[8] The presence of these two distinct and strong C-O bands is a hallmark of an aryl alkyl ether.

Alkyl Halide Vibration

- C-Cl Stretching ($850-550\text{ cm}^{-1}$): The vibration of the carbon-chlorine bond is expected to produce a medium-to-strong absorption in the fingerprint region of the spectrum. The typical range for a primary alkyl chloride like this is $850-550\text{ cm}^{-1}$. [2][9] This region can be complex, with potential overlap from C-H out-of-plane bending vibrations, but the C-Cl stretch is often a discernible feature.
- $-\text{CH}_2\text{Cl}$ Wagging ($1300-1150\text{ cm}^{-1}$): Terminal alkyl halides often exhibit a characteristic C-H wagging vibration from the methylene group attached to the halogen.[9] This may appear as a medium intensity band in this region.

Summary of Predicted Characteristic Peaks

The following table summarizes the expected FTIR absorption bands for **5-(2-Chloroethoxy)quinoline**, providing a quick reference for spectral analysis.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity
3100 - 3000	Aromatic C-H (Quinoline)	Stretching	Medium to Weak
3000 - 2850	Aliphatic C-H (-CH ₂ -)	Stretching	Medium to Strong
1615 - 1400	Aromatic C=C and C=N	In-Ring Stretching	Strong to Medium
1470 - 1450	Aliphatic C-H (-CH ₂ -)	Bending (Scissoring)	Medium
≈ 1250	Aryl C-O	Asymmetric Stretching	Strong
≈ 1040	Alkyl C-O	Symmetric Stretching	Strong
900 - 675	Aromatic C-H (Quinoline)	Out-of-Plane Bending	Strong
850 - 550	Alkyl C-Cl	Stretching	Medium to Strong

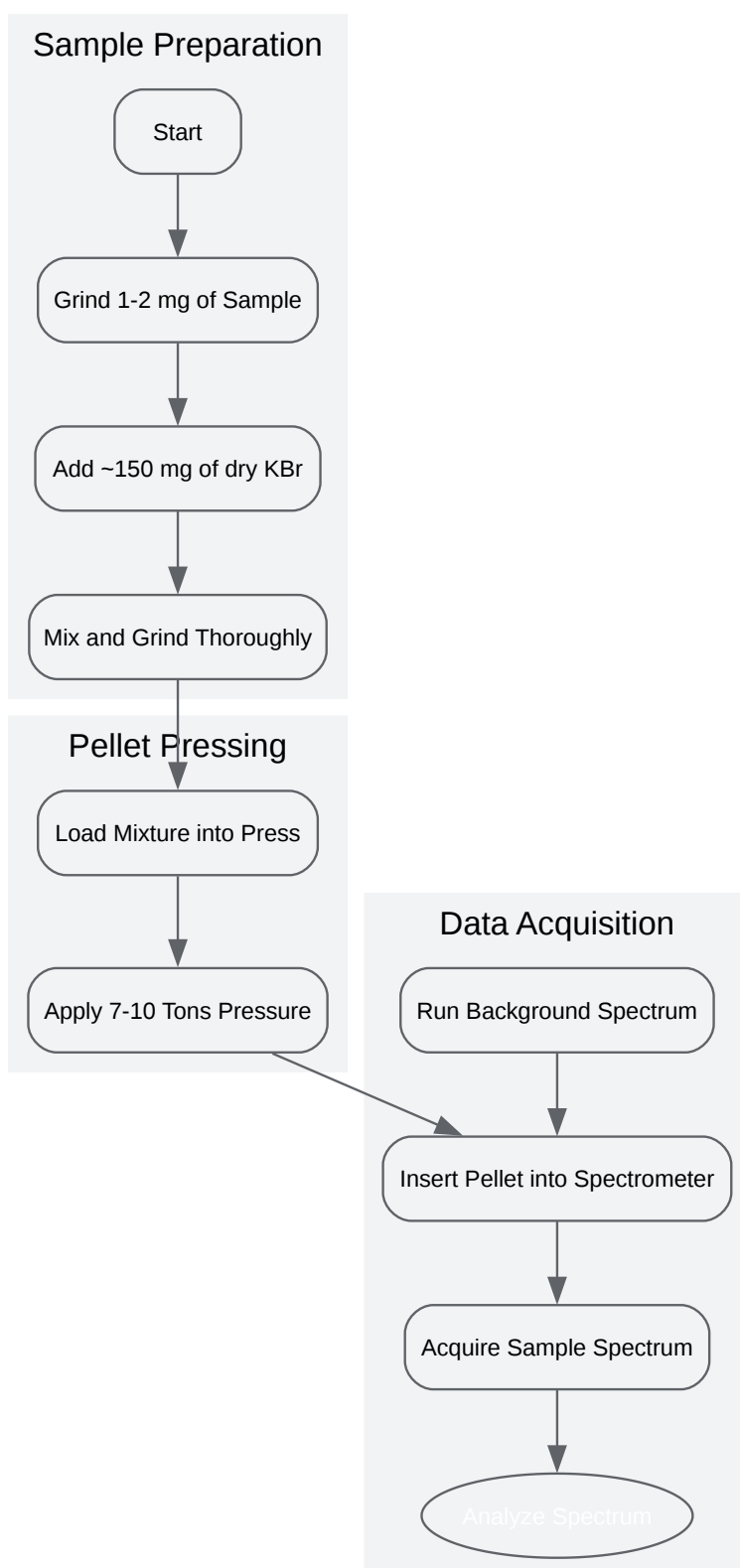
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, the following protocol for the Potassium Bromide (KBr) pellet method is recommended. This technique is ideal for solid samples and minimizes interference from solvents.

Methodology

- Sample and KBr Preparation:
 - Gently grind approximately 1-2 mg of the **5-(2-Chloroethoxy)quinoline** sample to a fine powder using a clean agate mortar and pestle.
 - Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure, forming a clear pellet.

- Thoroughly mix and grind the sample and KBr together for 2-3 minutes to ensure a homogenous dispersion. Causality: Inadequate mixing leads to a cloudy pellet and a sloping baseline, while overly coarse particles cause scattering of the IR beam (the Christiansen effect), reducing spectral quality.
- Pellet Formation:
 - Transfer a portion of the KBr/sample mixture into the collar of a pellet press.
 - Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press. Causality: The high pressure causes the KBr to fuse into a transparent or semi-transparent disc, with the sample molecules isolated within the KBr matrix.
- Data Acquisition:
 - Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample chamber. Causality: This step is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which have strong IR absorptions.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}) with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[1]



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Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of **5-(2-Chloroethoxy)quinoline** is rich with information, providing a clear path to its structural confirmation. The most salient features for unambiguous identification are the combination of aromatic C-H stretches above 3000 cm^{-1} , aliphatic C-H stretches below 3000 cm^{-1} , a pair of strong C-O ether bands around 1250 cm^{-1} and 1040 cm^{-1} , and a characteristic C-Cl stretch in the $850\text{-}550\text{ cm}^{-1}$ range. By using the comparative analysis and experimental protocol outlined in this guide, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate.

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